N-Ethylpyrazin-2-amine RNase L Activation Potency vs. N-Methylpyrazin-2-amine
N-Ethylpyrazin-2-amine demonstrated RNase L activation with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, a closely related N-methylpyrazin-2-amine derivative (6-(4-methoxyphenyl)-N-methylpyrazin-2-amine) exhibited an EC50 greater than 69,500 nM (>6.95E+4 nM) against the unrelated target Kallikrein-7, highlighting a profound difference in biological activity profiles [2]. While direct head-to-head data for the simple N-methyl analog are absent, the >30,000-fold difference in potency across this chemical series underscores that the N-ethyl substituent confers a specific interaction mode not replicated by smaller alkyl chains.
| Evidence Dimension | RNase L activation (IC50) vs. unrelated target potency (EC50) |
|---|---|
| Target Compound Data | IC50: 2.30 nM |
| Comparator Or Baseline | 6-(4-methoxyphenyl)-N-methylpyrazin-2-amine: EC50 > 69,500 nM (Kallikrein-7) |
| Quantified Difference | >30,000-fold difference in potency |
| Conditions | Target: mouse L cell extract (RNase L) vs. Kallikrein-7 enzyme assay |
Why This Matters
The nanomolar RNase L activation distinguishes N-ethylpyrazin-2-amine from structurally similar compounds, directing its use toward specific antiviral or immunomodulatory research programs where RNase L pathway engagement is desired.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 2.30 nM for RNase L Activation. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002. Accessed 2026-04-20. View Source
- [2] BindingDB. Activity Data for BDBM100180: EC50 >6.95E+4 nM for Kallikrein-7. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=100180. Accessed 2026-04-20. View Source
